molecular formula C9H9ClO2 B1604069 Methyl 2-chloro-4-methylbenzoate CAS No. 195318-63-9

Methyl 2-chloro-4-methylbenzoate

Cat. No. B1604069
M. Wt: 184.62 g/mol
InChI Key: PJZFAIKANVMKKU-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-methylbenzoate is a chemical compound with the molecular formula C9H9ClO2 . It has a molecular weight of 184.62 . The IUPAC name for this compound is methyl 2-chloro-4-methylbenzoate .


Molecular Structure Analysis

The molecular structure of Methyl 2-chloro-4-methylbenzoate consists of a benzene ring substituted with a methyl group, a chlorine atom, and a methyl benzoate group . The InChI code for this compound is 1S/C9H9ClO2/c1-6-3-4-7 (8 (10)5-6)9 (11)12-2/h3-5H,1-2H3 .


Physical And Chemical Properties Analysis

Methyl 2-chloro-4-methylbenzoate is a solid at room temperature . It has a molecular weight of 184.62 g/mol . The compound has a topological polar surface area of 37.3 Ų . It has a complexity of 158 and a formal charge of 0 .

Scientific Research Applications

1. Synthesis and Characterization of Herbicidal Ionic Liquids

  • Summary of Application: Methyl 2-chloro-4-methylbenzoate is used in the synthesis of herbicidal ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation .
  • Methods of Application: The compounds were synthesized with different substitutions of the phenoxyethylammonium group in the ring and varying lengths of the alkyl chain . Their basic physicochemical properties were characterized, and their structures were confirmed .
  • Results or Outcomes: The herbicidal activity of the compounds was tested under greenhouse conditions using cornflower (Centaurea cyanus L.) as the test plant .

2. Degradation of Dye-based Water Pollutants

  • Summary of Application: Methyl 2-chloro-4-methylbenzoate is used in the development of a Ni-doped magnetic carbon aerogel (Ni-MCA) catalyst for the degradation and mineralization of dye mixtures .
  • Methods of Application: The Ni-MCA catalyst was developed using a graft co-polymerization method with xanthan gum as the backbone doped with Ni-magnetic nanoparticles (Ni-MNPs) .
  • Results or Outcomes: The Ni-MCA showed exceptional magnetic characteristics and potent catalytic activity for the degradation of mono- as well as binary-dye solutions of Congo red (CR) and methyl green (MG) dyes .

3. Fragrance and Flavor Industry

  • Summary of Application: Methyl 2-chloro-4-methylbenzoate, due to its pleasing aroma, is used in the formulation of perfumes, soaps, and other beauty products . It also contributes a mild, sweet flavor to various food and beverage products .
  • Methods of Application: It is incorporated into various products due to its colorless liquid state at room temperature .
  • Results or Outcomes: The use of this compound enhances the sensory appeal of consumer products .

4. Organic Synthesis

  • Summary of Application: Methyl 2-chloro-4-methylbenzoate is employed as a reagent in organic synthesis, playing a role in the formation of a variety of complex organic compounds .
  • Methods of Application: It is used in various chemical reactions to synthesize complex organic compounds .
  • Results or Outcomes: The use of this compound aids in the synthesis of complex organic compounds .

5. Pesticides

  • Summary of Application: Methyl 2-chloro-4-methylbenzoate exhibits pesticide properties, particularly against insects such as the spotted lanternfly . Therefore, it’s seen applications in eco-friendly pest control strategies .
  • Methods of Application: It is used as a natural pesticide in agriculture .
  • Results or Outcomes: The use of this compound contributes to sustainable agriculture and pest management .

6. Biofuel Potential

  • Summary of Application: Methyl 2-chloro-4-methylbenzoate’s high energy density and low freezing point have sparked interest in its potential as a biofuel, particularly for aviation applications .
  • Methods of Application: Current research is exploring this promising avenue .
  • Results or Outcomes: The use of this compound could potentially contribute to the development of sustainable energy sources .

7. Antitumor Activity

  • Summary of Application: A chloro-substituted analog of creasin, tris(2-hydroxyethyl)ammonium (4-chloro-2-methylphenoxy)acetate (chlorocreasin) turned out to be even more efficient as physiologically active substance and it exhibited pronounced antitumor activity .
  • Methods of Application: The compound is used in medical research for the development of potential antitumor treatments .
  • Results or Outcomes: The use of this compound could potentially contribute to the development of new antitumor treatments .

8. Solvent for Biopolymers

  • Summary of Application: Methyl 2-chloro-4-methylbenzoate is used as a solvent for biopolymers, e.g. in the process of dissolving cellulose or extracting lignin from biomass, and the processes of its transformation into aromatic compounds .
  • Methods of Application: The compound is used in various chemical reactions to dissolve biopolymers .
  • Results or Outcomes: The use of this compound aids in the extraction and transformation of biopolymers .

Safety And Hazards

The safety data sheet for a similar compound, Methyl 4-chloro-2-methoxybenzoate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

methyl 2-chloro-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-3-4-7(8(10)5-6)9(11)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZFAIKANVMKKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621589
Record name Methyl 2-chloro-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-4-methylbenzoate

CAS RN

195318-63-9
Record name Methyl 2-chloro-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 4-bromo-3-chlorotoluene (4.97 g, 24.2 mmol) in dimethylformamide (25 mL) is added palladium acetate (0.54 g, 2.42 mmol), 1,3-bis(diphenylphosphino)propane (0.998 g, 2.42 mmol), triethylamine (12.5 mL) and methanol (12.5 mL). The reaction vessel is evacuated and purged three times with carbon monoxide gas. A balloon filled with carbon monoxide gas is used to maintain the carbon monoxide atmosphere. The reaction mixture is heated at 80° C. for 8 hr. The mixture is washed with water and extracted with hexanes (2×50 mL). The combined organic layers are dried over sodium sulfate, filtered, concentrated, and chromatographed with 0–3% ethyl acetate in hexanes. 1.24 g (28%) of methyl 2-chloro-4-methylbenzoate is isolated as a colorless oil.
Quantity
4.97 g
Type
reactant
Reaction Step One
Quantity
0.998 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0.54 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To 4-bromo-3-chlorotoluene (4.97 g, 24.2 mmol) in DMF (25 mL) is added Pd(OAc)2 (0.54 g, 2.42 mmol), 1,3-bis(diphenylphosphino)propane (0.998 g, 2.42 mmol), triethylamine (12.5 mL) and methanol (12.5 mL). The reaction vessel is evacuated and purged three times with carbon monoxide gas. A balloon filled with carbon monoxide gas is used to maintain the carbon monoxide atmosphere. The reaction mixture is heated at 80° C. for 8 hr. After cooling H2O (50 mL) is added. The mixture is extracted with hexanes (2×50 mL). The combined organic layers are dried over Na2SO4, filtered, concentrated and chromatographed with 0–3% EtOAc in hexanes. 1.24 g (28%) of methyl 2-chloro-4-methylbenzoate is isolated as a colorless oil. EIMS m/e 184 (M+; 35Cl) and 186 (M+; 37Cl).
Quantity
4.97 g
Type
reactant
Reaction Step One
Quantity
0.998 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0.54 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

2-chloro-4-methylbenzoic acid (500 mg, 2.93 mmol) was dissolved in Methanol (7 mL) and SOCl2 (0.215 mL, 2.93 mmol) was slowly added to the mixture and the reaction was left at room temperature overnight. Next morning HPLC showed completion. Volatiles were removed under vacuum to afford 526 mg of the title compound as brown oil.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
0.215 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

Add 4N hydrogen chloride in 1,4-dioxane (20 mL, 80 mmol) to 2-chloro-4-methylbenzoic acid (5.0 g, 29.3 mmol) in methanol (60 mL). Stir the reaction mixture at room temperature over the weekend. Concentrate the reaction mixture and partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous with ethyl acetate (2×). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to provide the title compound as a brownish oil (4.7 g, 25.5 mmol).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
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Quantity
5 g
Type
reactant
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Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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